3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide
Description
The compound 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide is a xanthene-based fluorescent dye with the molecular formula C₂₅H₁₄Cl₂O₉ . It is structurally characterized by a spiro[isobenzofuran-xanthene] core, substituted with dichloro, acetoxy, and phenanthrolin-carboxamide groups. The acetoxy groups act as ester-protected moieties, which are enzymatically cleaved in biological systems to release the active fluorescent form . This compound is commercially available for research applications, with suppliers offering various specifications and pricing tiers .
Properties
IUPAC Name |
[6'-acetyloxy-2',7'-dichloro-3-oxo-5-(1,10-phenanthrolin-5-ylcarbamoyl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H21Cl2N3O8/c1-17(43)47-31-15-29-24(13-26(31)38)37(25-14-27(39)32(48-18(2)44)16-30(25)49-29)23-8-7-20(11-22(23)36(46)50-37)35(45)42-28-12-19-5-3-9-40-33(19)34-21(28)6-4-10-41-34/h3-16H,1-2H3,(H,42,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOXUAMBIQQWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8)C(=O)O4)Cl)OC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H21Cl2N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phen Green SK diacetate involves the reaction of Phen Green SK with acetic anhydride in the presence of a base. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure diacetate form .
Industrial Production Methods: In industrial settings, the production of Phen Green SK diacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Phen Green SK diacetate primarily undergoes complexation reactions with metal ions. These reactions result in the quenching of its fluorescence, which is used as an indicator of the presence of specific metal ions .
Common Reagents and Conditions:
Reagents: Metal salts such as copper sulfate (CuSO₄), iron chloride (FeCl₂), and zinc acetate (Zn(OAc)₂).
Conditions: The reactions are typically carried out in aqueous solutions at neutral pH.
Major Products: The major products of these reactions are the metal-Phen Green SK complexes, which exhibit reduced fluorescence compared to the free dye .
Scientific Research Applications
Phen Green SK diacetate has a wide range of applications in scientific research:
Chemistry: Used to study metal ion interactions and to quantify metal ion concentrations in various samples.
Biology: Employed in cellular imaging to detect and monitor the distribution of metal ions within cells.
Industry: Applied in environmental monitoring to detect heavy metal contamination in water and soil samples.
Mechanism of Action
Phen Green SK diacetate functions by forming complexes with metal ions, which leads to the quenching of its fluorescence. The compound’s fluorescence is quenched upon binding to metal ions, allowing for the detection and quantification of these ions in various samples. The molecular targets are the metal ions themselves, and the pathways involved include the formation of stable metal-dye complexes .
Comparison with Similar Compounds
Structural Analogues in the Spiroxanthene Family
Compound 11: Benzyl 3',6'-bis((diphenylmethylene)amino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylate
- Key Features: Shares the spiroxanthene core but replaces dichloro and acetoxy groups with diphenylmethylene amino substituents .
- Synthesis : Prepared via palladium-catalyzed cross-coupling (Pd(OAc)₂, BINAP, Cs₂CO₃), highlighting a divergent synthetic route compared to the target compound .
3',6'-Bis(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one (CAS 72829-10-8)
- Key Features: Substituted with diethylamino groups instead of dichloro and acetoxy .
- Functional Impact: Diethylamino groups are strong electron donors, increasing fluorescence quantum yield but reducing photostability compared to the dichloro-acetoxy combination in the target compound .
5-Carboxy-2',7'-dichlorofluorescein Diacetate (Carboxy-DCFDA)
- Key Features : Lacks the phenanthrolin-carboxamide moiety but shares dichloro and acetoxy substituents .
- Functional Impact : The absence of the phenanthrolin group eliminates metal-chelating capabilities, narrowing its application scope compared to the target compound .
Substituent Effects on Fluorescence and Reactivity
Biological Activity
The compound 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide , commonly referred to as PGSK diacetate, is a synthetic derivative that exhibits significant biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.
Chemical Formula and Characteristics
- Molecular Formula : C37H21Cl2N3O8
- Molecular Weight : 706.5 g/mol
- CAS Number : 234075-45-7
The structure of PGSK diacetate features multiple functional groups that contribute to its biological activity. The presence of dichloro and acetyloxy groups enhances its reactivity and selectivity towards biological targets.
Structural Representation
The compound can be represented as follows:
PGSK diacetate has been studied for its role as a fluorescent heavy metal indicator, particularly in the detection of metal ions such as Fe²⁺, Cd²⁺, Co²⁺, Ni²⁺, and Zn²⁺. Its fluorescence properties allow it to be used in various biochemical assays to quantify metal ion concentrations in biological samples .
Fluorescence Properties
- Excitation Maximum : 507 nm
- Emission Maximum : 532 nm
These properties make PGSK diacetate a valuable tool in cellular imaging and environmental monitoring.
Case Studies
-
Detection of Metal Ions in Hepatocytes :
A study demonstrated the use of PGSK diacetate for quantifying iron in isolated rat hepatocytes. The compound effectively indicated iron levels through fluorescence quenching upon metal ion interaction, providing insights into cellular iron metabolism . -
Characterization of Metal-Ion Selectivity :
Research involving divalent metal-ion transporter 1 (DMT1) utilized PGSK diacetate to characterize the selectivity of this transporter for various metal ions. The results indicated that PGSK diacetate could differentiate between metal ions based on their binding affinities .
Potential Therapeutic Uses
While primarily used as a research tool, the biological activity of PGSK diacetate suggests potential therapeutic applications in conditions related to metal ion dysregulation, such as:
- Iron Overload Disorders : The ability to monitor and quantify iron levels could aid in managing conditions like hemochromatosis.
- Metal Toxicity : Its application in detecting toxic metals may help in developing treatments for heavy metal poisoning.
Summary of Biological Activity Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Detection of Iron in Hepatocytes | Effective quantification using fluorescence | |
| Metal-Ion Selectivity Characterization | Differentiation among various divalent metal ions |
| Property | Value |
|---|---|
| Molecular Weight | 706.5 g/mol |
| Solubility | Soluble in DMSO |
| Purity | >90% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
